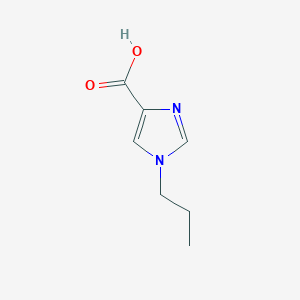

1-Propyl-1H-imidazole-4-carboxylic acid

Descripción general

Descripción

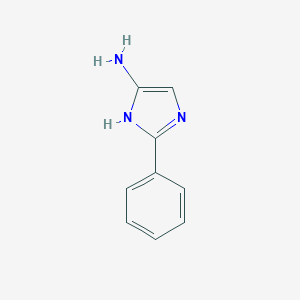

“1-Propyl-1H-imidazole-4-carboxylic acid” is a compound with the molecular formula C7H10N2O2 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Molecular Structure Analysis

The molecular structure of “1-Propyl-1H-imidazole-4-carboxylic acid” consists of an imidazole ring attached to a propyl group and a carboxylic acid group . The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Propyl-1H-imidazole-4-carboxylic acid” include a density of 1.2±0.1 g/cm3, a boiling point of 382.4±15.0 °C at 760 mmHg, and a flash point of 185.0±20.4 °C . It also has a molar refractivity of 40.8±0.5 cm3, and a polar surface area of 55 Å2 .

Aplicaciones Científicas De Investigación

Synthesis of Functional Molecules

Imidazoles are used in the synthesis of functional molecules for everyday applications . The regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed .

3. Dyes for Solar Cells and Other Optical Applications Imidazoles are being used in emerging research into dyes for solar cells and other optical applications . The ability of imidazoles to absorb light in the visible region makes them suitable for use in dye-sensitized solar cells .

Functional Materials

Imidazoles are used in the development of functional materials . These materials have applications in various fields, including electronics, energy storage, and environmental science .

Catalysis

Imidazoles are used in catalysis . They can act as ligands in transition metal catalysis, and they can also serve as organocatalysts .

6. Synthesis of Triphenymethyl-Protected 4-Imidazole Carboxylic Acid 4-Imidazolecarboxylic acid (ICA), a derivative of imidazole, is used in the synthesis of triphenymethyl-protected 4-imidazole carboxylic acid (trityl-ImCOOH) which is employed to functionalize poly (propylene imine) dendrimers .

Mecanismo De Acción

Target of Action

1-Propyl-1H-imidazole-4-carboxylic acid is a derivative of imidazole, a five-membered heterocyclic moiety . Imidazole derivatives have been known to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .

Mode of Action

Imidazole derivatives are known for their diverse modes of action depending on the specific derivative and its biological activity . For instance, some imidazole derivatives interact with specific enzymes or receptors, leading to changes in cellular processes .

Biochemical Pathways

Imidazole derivatives are known to affect various biochemical pathways depending on their specific biological activities .

Result of Action

Imidazole derivatives are known to induce various molecular and cellular effects depending on their specific biological activities .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of imidazole derivatives .

Propiedades

IUPAC Name |

1-propylimidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-2-3-9-4-6(7(10)11)8-5-9/h4-5H,2-3H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUYXIPLZTRNTDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(N=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10567518 | |

| Record name | 1-Propyl-1H-imidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10567518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Propyl-1H-imidazole-4-carboxylic acid | |

CAS RN |

149096-35-5 | |

| Record name | 1-Propyl-1H-imidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10567518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1-(3-Aminopropyl)-1H-indol-3-YL]-4-(1H-indol-3-YL)-1H-pyrrole-2,5-dione](/img/structure/B122778.png)